Cas no 1864061-20-0 (1-({1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)piperidin-4-amine hydrochloride)
![1-({1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)piperidin-4-amine hydrochloride structure](https://ja.kuujia.com/scimg/cas/1864061-20-0x500.png)
1-({1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)piperidin-4-amine hydrochloride 化学的及び物理的性質
名前と識別子
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- 1-({1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)piperidin-4-amine hydrochloride
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- インチ: 1S/C13H18N4.ClH/c14-11-3-6-17(7-4-11)9-10-8-16-13-12(10)2-1-5-15-13;/h1-2,5,8,11H,3-4,6-7,9,14H2,(H,15,16);1H
- InChIKey: XURXDOYTTSCFFH-UHFFFAOYSA-N
- SMILES: C(N1CCC(N)CC1)C1=CNC2=NC=CC=C12.Cl
1-({1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)piperidin-4-amine hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-245697-0.5g |
1-({1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)piperidin-4-amine hydrochloride |
1864061-20-0 | 95% | 0.5g |
$803.0 | 2024-06-19 | |
Enamine | EN300-245697-1.0g |
1-({1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)piperidin-4-amine hydrochloride |
1864061-20-0 | 95% | 1.0g |
$1029.0 | 2024-06-19 | |
Enamine | EN300-245697-0.05g |
1-({1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)piperidin-4-amine hydrochloride |
1864061-20-0 | 95% | 0.05g |
$238.0 | 2024-06-19 | |
1PlusChem | 1P01C1JC-10g |
1-({1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)piperidin-4-amine hydrochloride |
1864061-20-0 | 95% | 10g |
$5527.00 | 2023-12-19 | |
1PlusChem | 1P01C1JC-500mg |
1-({1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)piperidin-4-amine hydrochloride |
1864061-20-0 | 95% | 500mg |
$1055.00 | 2024-06-17 | |
Enamine | EN300-245697-0.1g |
1-({1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)piperidin-4-amine hydrochloride |
1864061-20-0 | 95% | 0.1g |
$355.0 | 2024-06-19 | |
Enamine | EN300-245697-10.0g |
1-({1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)piperidin-4-amine hydrochloride |
1864061-20-0 | 95% | 10.0g |
$4421.0 | 2024-06-19 | |
Enamine | EN300-245697-0.25g |
1-({1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)piperidin-4-amine hydrochloride |
1864061-20-0 | 95% | 0.25g |
$509.0 | 2024-06-19 | |
1PlusChem | 1P01C1JC-5g |
1-({1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)piperidin-4-amine hydrochloride |
1864061-20-0 | 95% | 5g |
$3747.00 | 2023-12-19 | |
1PlusChem | 1P01C1JC-1g |
1-({1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)piperidin-4-amine hydrochloride |
1864061-20-0 | 95% | 1g |
$1334.00 | 2023-12-19 |
1-({1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)piperidin-4-amine hydrochloride 関連文献
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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4. Caper tea
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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7. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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10. Book reviews
1-({1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)piperidin-4-amine hydrochlorideに関する追加情報
Research Brief on 1-({1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)piperidin-4-amine hydrochloride (CAS: 1864061-20-0)
1-({1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)piperidin-4-amine hydrochloride (CAS: 1864061-20-0) is a novel small molecule compound that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique pyrrolopyridine and piperidine scaffold, has shown promising potential in targeting various biological pathways, particularly in the context of kinase inhibition and central nervous system (CNS) disorders. Recent studies have explored its synthesis, pharmacological properties, and therapeutic applications, making it a compound of high interest for drug discovery and development.
The synthesis of 1-({1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)piperidin-4-amine hydrochloride involves a multi-step process that ensures high purity and yield. Key steps include the functionalization of the pyrrolopyridine core, followed by the introduction of the piperidine moiety and subsequent amination. The hydrochloride salt form enhances the compound's solubility and stability, which is critical for its pharmacological evaluation. Recent advancements in synthetic methodologies have improved the efficiency of producing this compound, enabling more extensive preclinical studies.
Pharmacologically, this compound has demonstrated potent activity as a kinase inhibitor, particularly against specific tyrosine kinases implicated in cancer and inflammatory diseases. In vitro studies have shown that it effectively inhibits kinase activity at nanomolar concentrations, with high selectivity over other kinases. This selectivity profile suggests a reduced likelihood of off-target effects, which is a significant advantage in drug development. Additionally, preliminary in vivo studies in rodent models have indicated favorable pharmacokinetic properties, including good oral bioavailability and brain penetration, making it a candidate for CNS-targeted therapies.
One of the most promising applications of 1-({1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)piperidin-4-amine hydrochloride is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Its ability to modulate key signaling pathways involved in neuroinflammation and neuronal survival has been highlighted in recent research. For instance, studies have shown that the compound can reduce the production of pro-inflammatory cytokines and protect neurons from oxidative stress, suggesting a potential neuroprotective effect. These findings are particularly relevant given the limited treatment options currently available for neurodegenerative disorders.
In addition to its CNS applications, this compound has also been investigated for its potential in oncology. Its kinase inhibitory activity has been evaluated in various cancer cell lines, with notable efficacy in models of glioblastoma and breast cancer. Mechanistic studies have revealed that the compound induces apoptosis and inhibits cell proliferation by targeting specific signaling cascades. These results underscore its potential as a lead compound for the development of novel anticancer agents, either as a monotherapy or in combination with existing treatments.
Despite these promising findings, further research is needed to fully elucidate the compound's mechanism of action and optimize its therapeutic profile. Current efforts are focused on conducting more comprehensive toxicology studies and exploring its efficacy in additional disease models. Additionally, structure-activity relationship (SAR) studies are underway to identify derivatives with improved potency and reduced side effects. The ongoing research on 1-({1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)piperidin-4-amine hydrochloride highlights its potential to address unmet medical needs in both CNS disorders and oncology.
In conclusion, 1-({1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)piperidin-4-amine hydrochloride (CAS: 1864061-20-0) represents a promising candidate in the field of medicinal chemistry. Its unique structural features, combined with its potent biological activity, make it a valuable tool for understanding disease mechanisms and developing new therapeutics. As research progresses, this compound is expected to play a significant role in advancing drug discovery efforts, particularly in areas with high unmet medical needs.
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